molecular formula C22H25N3O5S B14960589 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide CAS No. 5851-22-9

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide

Cat. No.: B14960589
CAS No.: 5851-22-9
M. Wt: 443.5 g/mol
InChI Key: AWDVFPYYZVLWSC-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide is a synthetic organic compound with the CAS Registry Number 5851-22-9 and a molecular weight of 443.52 g/mol. Its molecular structure is defined by the formula C 22 H 25 N 3 O 5 S, which incorporates a 1,3,4-thiadiazole ring core functionalized with 3,4-dimethoxybenzyl and 3,4-diethoxybenzamide groups [ ]. This specific architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research. 1,3,4-Thiadiazole derivatives are extensively investigated in scientific literature for their diverse biological potential. Compounds sharing this core scaffold have been studied for a wide range of pharmacological activities, including serving as antiapoptotic agents through caspase-3 inhibition, and exhibiting antidepressant properties via mechanisms such as monoamine oxidase A (MAO-A) inhibition [ ]. The presence of methoxy and ethoxy substituents on the aromatic rings may influence the compound's lipophilicity and electronic characteristics, which can be critical parameters for its interaction with biological targets [ ]. This makes it a valuable chemical entity for researchers exploring new therapeutic agents, enzyme inhibitors, and structure-activity relationships (SAR). This product is supplied exclusively for laboratory research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

CAS No.

5851-22-9

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide

InChI

InChI=1S/C22H25N3O5S/c1-5-29-17-10-8-15(13-19(17)30-6-2)21(26)23-22-25-24-20(31-22)12-14-7-9-16(27-3)18(11-14)28-4/h7-11,13H,5-6,12H2,1-4H3,(H,23,25,26)

InChI Key

AWDVFPYYZVLWSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 3,4-dimethoxybenzyl chloride to introduce the benzyl group. Finally, the compound is coupled with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits reactivity at electron-deficient positions, particularly at C-2 and C-5.

Reaction TypeReagents/ConditionsProductKey Observations
Chloroacetylation Chloroacetyl chloride, anhydrous NaOAc (0–5°C, DCM) 2-Chloroacetamide derivativeSelective substitution at the thiadiazole nitrogen with 85–92% yield .
Piperazine Coupling Substituted piperazines, dry benzene, Et3N (reflux, 12–16 hr) Piperazine-linked analoguesImproved solubility in polar aprotic solvents noted .

Cyclocondensation Reactions

The amide group participates in cyclization with nucleophiles:

  • Thiourea Cyclization :
    Reacts with substituted thioureas in NaOH (100°C, 5–8 hr) to form aminothiazoles via s-alkylation and cyclodehydration .

    • Example:
      Thiourea+Thiadiazole-amideNaOHAminothiazole\text{Thiourea} + \text{Thiadiazole-amide} \xrightarrow{\text{NaOH}} \text{Aminothiazole}

      • IR confirmation: Loss of C=O stretch at 1706 cm⁻¹ .

      • Tautomerism observed between aminothiazole and iminodihydrothiazole forms via NMR .

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzyl and 3,4-diethoxybenzamide groups undergo directed substitutions:

PositionReactionConditionsOutcome
Para to Methoxy NitrationHNO3/H2SO4 (0°C)Major nitro derivative forms at electron-rich aryl position .
Benzamide Ring BrominationBr2/FeBr3 (CHCl3)Selective bromination at the ortho position of the diethoxybenzamide .

Hydrolysis and Stability

  • Amide Hydrolysis :
    Susceptible to acidic (HCl, 100°C) or basic (NaOH, 80°C) hydrolysis, yielding carboxylic acid and amine fragments.

    • Stability: Degrades <24 hr under strong acid/base conditions (pH <2 or >12).

  • Thiadiazole Ring Opening :
    Reacts with hydrazine (EtOH, reflux) to form thiosemicarbazide derivatives .

Cross-Coupling Reactions

The thiadiazole sulfur and aryl groups enable catalytic coupling:

  • Suzuki–Miyaura Coupling :
    Uses Pd(PPh3)4, aryl boronic acids (DME/H2O, 80°C) to introduce aryl groups at C-5 of the thiadiazole .

    • Yields: 60–78% depending on substituent steric effects .

Reductive Transformations

  • Nitro Group Reduction :
    Catalytic hydrogenation (H2/Pd-C, EtOH) converts nitro substituents to amines without affecting the thiadiazole ring .

  • Disulfide Formation :
    Oxidation with I2/NaHCO3 yields disulfide-bridged dimers .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

  • Catalysts : Et3N or DBU improves yields in coupling reactions by scavenging HCl .

  • Temperature Control : Exothermic reactions (e.g., chloroacetylation) require ice baths to prevent byproducts .

This compound’s versatility in synthesis and functionalization makes it valuable for developing pharmacologically active agents, particularly in anticancer and antimicrobial research . Further studies are needed to explore its asymmetric catalysis potential and stability under physiological conditions.

Scientific Research Applications

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Thiadiazole Ring :

  • The 3,4-dimethoxybenzyl group in the target compound provides moderate steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets .
  • Analogs with trifluoromethylbenzylsulfanyl () or ethylsulfanyl () substituents exhibit divergent electronic profiles, impacting solubility and metabolic pathways .

Benzamide Modifications: The 3,4-diethoxybenzamide in the target compound enhances lipophilicity compared to unsubstituted benzamide () or methyl/methoxy variants (). This may improve membrane permeability but reduce aqueous solubility .

Pharmacological Implications :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved metabolic stability but may require optimization for target affinity .
  • Agrochemical activity (e.g., wheat growth promotion in ) correlates with substituent polarity, suggesting the target’s diethoxy groups could be advantageous in agrochemical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole intermediates are often prepared by reacting 5-amino-1,3,4-thiadiazole derivatives with benzoyl chloride analogs under anhydrous conditions (e.g., dioxane or THF) at 80–100°C. Triethylamine is typically used as a base to neutralize HCl byproducts. Recrystallization from ethanol or methanol yields pure crystals, as demonstrated for structurally similar thiadiazole benzamides .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., dimethoxybenzyl and diethoxybenzamide groups). Aromatic protons typically resonate at δ 7.4–8.3 ppm, while methoxy groups appear at δ 3.7–4.0 ppm .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns. For example, a related thiadiazole derivative showed [M+H]+^+ = 467.1641 with <1 ppm error .
  • Elemental Analysis : Ensure C, H, N, and S percentages match theoretical values (e.g., ±0.3% deviation) .

Q. What are the key crystallographic features influencing stability?

  • Methodological Answer : X-ray diffraction reveals planar thiadiazole rings (r.m.s. deviation <0.005 Å) and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at 2.8–3.1 Å) that stabilize crystal packing. For analogs, such interactions form inversion dimers, enhancing thermal stability .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while maintaining solubility?

  • Methodological Answer :

  • Substituent Optimization : Replace methoxy/ethoxy groups with polar moieties (e.g., hydroxyl or amino groups) to improve aqueous solubility. For example, replacing dimethoxybenzyl with dihydroxybenzyl increased solubility in a related thiadiazole derivative by 3-fold .
  • LogD Measurement : Use shake-flask or HPLC methods to assess partition coefficients. A logD (pH 7.4) <3 is ideal for oral bioavailability .

Q. What experimental strategies resolve contradictions in bioactivity data across analogs?

  • Methodological Answer :

  • Dose-Response Profiling : Test compounds at multiple concentrations (e.g., 0.1–100 μM) to distinguish intrinsic activity from assay-specific artifacts.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., orexin receptors for neuroactive analogs) .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations to assess stability over 100-ns trajectories.
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups on the benzamide moiety improved IC50_{50} values in antifungal assays .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 60% yield in 15 minutes vs. 55% in 40 minutes for conventional heating) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for deprotection steps. For example, hydrogenolysis of benzyl ethers in thiadiazole analogs achieved >90% conversion under 50 psi H2_2 .

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